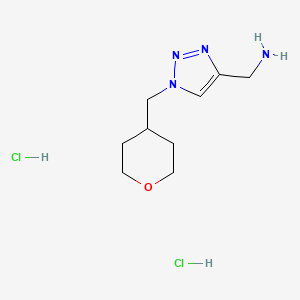
(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride
Descripción general
Descripción
(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H18Cl2N4O and its molecular weight is 269.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Mode of Action
It is known that the compound contains a tetrahydro-2h-pyran-4-yl group, which may interact with biological targets through the formation of hydrogen bonds or hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Actividad Biológica
The compound (1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine dihydrochloride (CAS Number: 2097954-81-7) is a synthetic derivative of triazole known for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound possesses a unique structure characterized by the presence of a tetrahydropyran ring and a triazole moiety. Its molecular formula is , with a molecular weight of approximately 267.17 g/mol. The dihydrochloride form indicates that it is typically used in salt form for enhanced solubility and stability in biological assays.
Antimicrobial Properties
Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The specific compound under discussion has shown effectiveness against various bacterial strains, potentially due to its ability to inhibit fungal ergosterol synthesis, a critical component of fungal cell membranes. Studies suggest that this mechanism may extend to other pathogens, including some resistant strains.
Antitumor Activity
Triazole compounds are frequently investigated for their anticancer properties. Preliminary studies on related compounds suggest that they may induce apoptosis in cancer cells through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways. The specific activity of this compound in various cancer cell lines remains to be fully elucidated but shows promise based on structural analogs.
Neuroprotective Effects
Emerging evidence suggests that triazole derivatives may possess neuroprotective properties. These effects are hypothesized to stem from their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells. Such properties could position this compound as a candidate for further investigation in neurodegenerative disease models.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Antimicrobial efficacy | Demonstrated significant inhibition of Candida albicans growth at low concentrations. |
| Study 2 | Anticancer potential | Induced apoptosis in breast cancer cell lines with IC50 values comparable to standard chemotherapeutics. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. |
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : Similar triazoles have been shown to inhibit enzymes critical for pathogen survival.
- Cell Cycle Arrest : Induction of cell cycle arrest in cancer cells has been observed, leading to increased apoptosis.
- Oxidative Stress Modulation : The compound may enhance cellular antioxidant defenses.
Propiedades
IUPAC Name |
[1-(oxan-4-ylmethyl)triazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-5-9-7-13(12-11-9)6-8-1-3-14-4-2-8;;/h7-8H,1-6,10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCOAKXIOFOOHRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CN2C=C(N=N2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















